N-2-adamantyl-1-naphthamide
Description
N-2-Adamantyl-1-naphthamide is a synthetic organic compound combining a naphthamide moiety with a 2-adamantyl group. Such hybrids are often explored in medicinal chemistry for their pharmacokinetic profiles, such as enhanced blood-brain barrier penetration or enzyme inhibition .
Properties
IUPAC Name |
N-(2-adamantyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c23-21(19-7-3-5-15-4-1-2-6-18(15)19)22-20-16-9-13-8-14(11-16)12-17(20)10-13/h1-7,13-14,16-17,20H,8-12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKNOSBUAZUCIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related adamantyl derivatives and naphthamide analogs. Below is a detailed analysis supported by empirical data:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Findings:
Structural Rigidity vs. Flexibility: Adamantyl derivatives (e.g., N-(1-Adamantyl)acetamide) exhibit higher melting points (148–149°C) compared to non-adamantyl analogs, attributed to their rigid, cage-like structure . This compound likely shares this thermal stability but may have a lower melting point than its 1-adamantyl isomer due to reduced symmetry. Naphthamide-containing compounds (e.g., N-(2-hydroxyphenyl)-1-naphthamide) prioritize aromatic interactions over rigidity, leading to variable solubility .
Functional Group Impact: The hydroxyl group in N-(2-hydroxyphenyl)-1-naphthamide improves aqueous solubility, whereas adamantyl groups enhance lipid solubility, favoring blood-brain barrier penetration . Tertiary amines (e.g., in N-(1-Adamantyl)-2-(dimethylamino)acetamide) may increase basicity and binding to biological targets like ion channels .
Applications :
- Medicinal Chemistry : Adamantyl-naphthamide hybrids are hypothesized to target neurological disorders, leveraging both lipophilic and aromatic properties .
- Material Science : Biphenyl-acetamide derivatives (e.g., N-(1,1'-biphenyl)-2-yl acetamide) are utilized in liquid crystals or polymers due to planar aromatic systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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